6-(Trifluoromethyl)isoquinoline
Overview
Description
6-(Trifluoromethyl)isoquinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Applications
- Novel Anti-Tumor Lead Development : Compound 6, an isoquinoline derivative, was synthesized using isoquinoline-3-carboxylic acids and showed promising anti-tumor activity with high therapeutic efficacy and low systemic toxicity, suggesting its potential as a lead in anti-tumor drug design (Gao et al., 2015).
Chemical Synthesis and Methodology
- Synthesis of N-Fused Tricycles : A unique strategy to synthesize multifunctional N-fused tricycles from isoquinoline ketone was reported. This methodology is significant for the wide substrate tolerance and its potential in creating lamellarin analogues (Zhixin Liu et al., 2022).
- BF3-Promoted Synthesis : A straightforward synthesis of diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate was reported, presenting a novel rearrangement reaction and broadening the application scope in synthetic chemistry (Chang et al., 2010).
Material Science and Engineering
- Synthesis of Fluorinated Polyimides : The synthesis of 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) from isoquinoline was developed, leading to fluorinated aromatic polyimides with significant solubility and thermal stability, useful in material science applications (Lin et al., 1998).
Pharmaceutical and Medicinal Chemistry
- Isoquinoline Alkaloids and Pharmacological Activities : Isoquinoline alkaloids, including those derived from 6-(Trifluoromethyl)isoquinoline, have been studied for their antimicrobial, antibacterial, antitumor, and other pharmacological activities, emphasizing their role as a source of leads for drug discovery (Dembitsky et al., 2015).
- Antimalarial Activity of Isoquinoline Derivatives :
Investigations into novel isoquinoline derivatives, including those related to this compound, revealed their potential as antimalarial agents. Specific compounds showed significant antiplasmodial activity, indicating their potential in antimalarial drug development (Theeramunkong et al., 2020).
Organic Electronics
- Application in Organic Light-Emitting Diodes (OLEDs) : A study on iridium complexes with isoquinoline derivative ligands, including trifluoromethylated isoquinolines, showed their potential in OLEDs. The ability to tune colors through substituent variation highlights their utility in electronic display technologies (Fang et al., 2006).
Mechanism of Action
Target of Action
Isoquinolines are known to interact with a variety of biological targets due to their structural similarity to alkaloids .
Mode of Action
Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight (19716 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Fluorinated isoquinolines are known to exhibit unique biological activities and light-emitting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by environmental conditions .
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLPXFDDMEXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608053 | |
Record name | 6-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-62-6 | |
Record name | 6-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4
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